molecular formula C4H3BrF2N2 B12110661 2-Bromo-5-(difluoromethyl)-1H-imidazole

2-Bromo-5-(difluoromethyl)-1H-imidazole

Cat. No.: B12110661
M. Wt: 196.98 g/mol
InChI Key: BWEWQRROJQFKSI-UHFFFAOYSA-N
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Description

2-Bromo-5-(difluoromethyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of bromine and difluoromethyl groups in this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(difluoromethyl)-1H-imidazole typically involves the bromination of 5-(difluoromethyl)-1H-imidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction conditions usually involve maintaining the temperature at around 0-25°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(difluoromethyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted imidazoles, imidazole derivatives with different functional groups, and coupled products with extended carbon chains .

Scientific Research Applications

2-Bromo-5-(difluoromethyl)-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(difluoromethyl)-1H-imidazole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups enhance its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter the function of biological pathways, making it useful in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 4-Bromo-2-nitroaniline
  • 4-Bromo-3-fluoroaniline

Uniqueness

2-Bromo-5-(difluoromethyl)-1H-imidazole is unique due to the presence of both bromine and difluoromethyl groups on the imidazole ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C4H3BrF2N2

Molecular Weight

196.98 g/mol

IUPAC Name

2-bromo-5-(difluoromethyl)-1H-imidazole

InChI

InChI=1S/C4H3BrF2N2/c5-4-8-1-2(9-4)3(6)7/h1,3H,(H,8,9)

InChI Key

BWEWQRROJQFKSI-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)Br)C(F)F

Origin of Product

United States

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